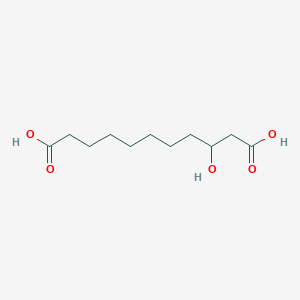
3-Hydroxyundecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyundecanedioic acid is an organic compound belonging to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and two carboxylic acid groups (-COOH) on an eleven-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecanedioic acid typically involves the hydroxylation of undecanoic acid. One common method is the catalytic oxidation of undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert fatty acids or their derivatives into the desired hydroxy acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxoundecanedioic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-Oxoundecanedioic acid.
Reduction: 3-Hydroxyundecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxyundecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers, surfactants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxyundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form various intermediates that participate in metabolic processes. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
3-Hydroxydecanoic acid: A shorter-chain hydroxy acid with similar chemical properties.
3-Hydroxydodecanoic acid: A longer-chain hydroxy acid with comparable reactivity.
Undecanedioic acid: Lacks the hydroxyl group but shares the dicarboxylic acid structure.
Uniqueness: 3-Hydroxyundecanedioic acid is unique due to its specific chain length and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
103810-56-6 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
3-hydroxyundecanedioic acid |
InChI |
InChI=1S/C11H20O5/c12-9(8-11(15)16)6-4-2-1-3-5-7-10(13)14/h9,12H,1-8H2,(H,13,14)(H,15,16) |
Clé InChI |
BJWDISQQJDVQLZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(CC(=O)O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















